(2E)-1-{4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one
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Overview
Description
The compound (2E)-1-{4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one is a complex organic molecule featuring a combination of azepane, pyridazine, piperazine, and phenylprop-2-en-1-one moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the azepane and pyridazine intermediates, followed by their coupling with piperazine and phenylprop-2-en-1-one under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-{4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-1-{4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one: has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Biology: Investigation of its biological activity and potential therapeutic effects.
Materials Science: Use in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-1-{4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Examples include 1-(4-piperazinyl)pyridazine and 3-phenylprop-2-en-1-one derivatives.
(2E)-1-{4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl}-3-phenylprop-2-en-1-one: can be compared with other compounds containing azepane, pyridazine, or piperazine moieties.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique biological and chemical properties not found in similar compounds.
This compound , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
Properties
IUPAC Name |
(E)-1-[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O/c29-23(13-10-20-8-4-3-5-9-20)28-18-16-27(17-19-28)22-12-11-21(24-25-22)26-14-6-1-2-7-15-26/h3-5,8-13H,1-2,6-7,14-19H2/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGILCUOIIYKOEP-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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